N5,N5-Dimethylpyridazine-3,5-diamine
Description
N5,N5-Dimethylpyridazine-3,5-diamine is a heterocyclic compound featuring a pyridazine core (a six-membered ring with two adjacent nitrogen atoms) substituted with two amine groups at positions 3 and 5, both of which are dimethylated. Pyridazine derivatives are of interest in medicinal chemistry and materials science due to their electronic properties and hydrogen-bonding capabilities, which influence solubility, stability, and reactivity .
Properties
Molecular Formula |
C6H10N4 |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
5-N,5-N-dimethylpyridazine-3,5-diamine |
InChI |
InChI=1S/C6H10N4/c1-10(2)5-3-6(7)9-8-4-5/h3-4H,1-2H3,(H2,7,9) |
InChI Key |
YEFPJYDHBWYECB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=NN=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5,N5-Dimethylpyridazine-3,5-diamine typically involves the reaction of pyridazine derivatives with dimethylamine. One common method is the nucleophilic substitution reaction where a halogenated pyridazine reacts with dimethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and solvents can also enhance the reaction rate and yield. The product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
N5,N5-Dimethylpyridazine-3,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amines.
Scientific Research Applications
N5,N5-Dimethylpyridazine-3,5-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N5,N5-Dimethylpyridazine-3,5-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N5,N5-Dimethylpyridazine-3,5-diamine with structurally related compounds, focusing on physicochemical properties, stability, and applications.
Table 1: Key Properties of this compound and Analogous Compounds
Structural and Functional Analysis
This may improve thermal stability and reactivity in coordination chemistry . Pyridine/Pyrimidine: Pyridine derivatives (e.g., N5,N5-Dimethylpyridine-2,5-diamine) exhibit moderate hydrophilicity (LogP = 0.575), while pyrimidine analogs (e.g., N5,N5-Dimethylpyrimidine-2,5-diamine) may have higher polarity due to additional nitrogen .
Triazole derivatives (e.g., N-propyl-1H-1,2,4-Triazole-3,5-diamine) feature three nitrogen atoms, increasing hydrogen-bonding capacity and thermal stability, as seen in high-performing energetic materials .
Stability and Applications: Pyridine derivatives are utilized in analytical chemistry (e.g., HPLC separation), while pyrimidine and triazole analogs are common in pharmaceuticals and agrochemicals .
Key Research Findings
- Synthetic Routes : Pyridine and pyrimidine dimethylamines are typically synthesized via nucleophilic substitution or reductive alkylation. Triazole derivatives often require multi-step protocols, as seen in ’s spirocompound synthesis .
- Thermal Behavior : Nitrogen density correlates with stability. For example, tetrazine-bis-triazole decomposes at 357°C, whereas pyridine/pyrimidine analogs likely decompose at lower temperatures .
- Safety : Pyrimidine and triazole derivatives in the evidence lack significant hazard data, suggesting low acute toxicity, whereas energetic compounds require careful handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
